molecular formula C11H16FNO3S B2584057 N-[1-(2-Methoxyphenyl)propyl]-N-methylsulfamoyl fluoride CAS No. 2411243-37-1

N-[1-(2-Methoxyphenyl)propyl]-N-methylsulfamoyl fluoride

Cat. No.: B2584057
CAS No.: 2411243-37-1
M. Wt: 261.31
InChI Key: KWMQZNFXXLRHIO-UHFFFAOYSA-N
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Description

N-[1-(2-Methoxyphenyl)propyl]-N-methylsulfamoyl fluoride is an organosulfur compound with a unique structure that includes a sulfamoyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Methoxyphenyl)propyl]-N-methylsulfamoyl fluoride typically involves the reaction of 2-methoxyphenylpropylamine with methylsulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would include careful control of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Methoxyphenyl)propyl]-N-methylsulfamoyl fluoride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl fluoride group to other functional groups.

    Substitution: The fluoride group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the fluoride group in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a variety of substituted sulfamoyl compounds.

Scientific Research Applications

N-[1-(2-Methoxyphenyl)propyl]-N-methylsulfamoyl fluoride has several scientific research applications:

    Biology: The compound can be used to study enzyme inhibition, particularly enzymes that interact with sulfamoyl fluoride groups.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(2-Methoxyphenyl)propyl]-N-methylsulfamoyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl fluoride group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making the compound useful for studying enzyme function and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Sulfonimidates: These compounds also contain a sulfur (VI) center and have similar reactivity.

    Sulfonamides: Structurally related but with different functional groups, sulfonamides are widely used in medicinal chemistry.

    Sulfoximines: These compounds have a similar sulfur (VI) center and are used in various chemical and biological applications.

Uniqueness

N-[1-(2-Methoxyphenyl)propyl]-N-methylsulfamoyl fluoride is unique due to its specific combination of a methoxyphenyl group and a sulfamoyl fluoride group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[1-(2-methoxyphenyl)propyl]-N-methylsulfamoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO3S/c1-4-10(13(2)17(12,14)15)9-7-5-6-8-11(9)16-3/h5-8,10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMQZNFXXLRHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1OC)N(C)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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